molecular formula C16H19BBrNO2 B2750220 6-Bromo-8-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline CAS No. 2377607-23-1

6-Bromo-8-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Cat. No.: B2750220
CAS No.: 2377607-23-1
M. Wt: 348.05
InChI Key: UBFAIWGDDLQOBP-UHFFFAOYSA-N
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Description

6-Bromo-8-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (CAS: 2377607-23-1) is a quinoline-based organoboron compound characterized by:

  • Bromine at position 6, enhancing electrophilic reactivity for cross-coupling reactions.
  • Methyl at position 8, contributing to steric and electronic modulation.
  • Tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) at position 3, enabling Suzuki-Miyaura couplings for biaryl bond formation .

This compound is a versatile building block in medicinal chemistry and materials science, particularly in synthesizing kinase inhibitors and fluorescent probes. Its purity (98%) and commercial availability (e.g., Combi-Blocks catalog PC-1408) underscore its utility in high-throughput synthesis .

Properties

IUPAC Name

6-bromo-8-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BBrNO2/c1-10-6-13(18)8-11-7-12(9-19-14(10)11)17-20-15(2,3)16(4,5)21-17/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFAIWGDDLQOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=CC(=C3)Br)C)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BBrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves multiple steps:

    Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide (CH₃I) and a base such as potassium carbonate (K₂CO₃).

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, would be crucial to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling would yield biaryl compounds, while oxidation could produce quinoline derivatives with hydroxyl or carbonyl groups.

Scientific Research Applications

Organic Synthesis

6-Bromo-8-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly effective in cross-coupling reactions such as the Suzuki–Miyaura coupling, which is widely used to form carbon-carbon bonds between aryl and vinyl halides .

Reaction Type Description
Suzuki–Miyaura CouplingForms biaryl compounds from aryl halides and boronic acids
Other Cross-Coupling ReactionsUseful in synthesizing various organic compounds

Medicinal Chemistry

Quinoline derivatives are known for their biological activities, including antimicrobial and anticancer properties. Research indicates that compounds similar to this compound have shown promise in targeting specific enzymes or receptors involved in disease pathways .

Case Study : A study highlighted the potential of quinoline derivatives in treating infections caused by resistant bacterial strains and their efficacy in cancer cell lines.

Material Science

The compound has applications in developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its unique structural features facilitate charge transport properties essential for electronic applications .

Material Application Details
Organic SemiconductorsUtilized for its electronic properties
Light Emitting Diodes (LEDs)Contributes to efficient light emission characteristics

Mechanism of Action

The mechanism of action of 6-Bromo-8-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline depends on its application:

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Key Structural and Functional Analogues

Table 1: Comparison of Quinoline-Based Boronic Esters and Halogenated Derivatives
Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Applications
6-Bromo-8-methyl-3-(tetramethyl-dioxaborolan-2-yl)quinoline (2377607-23-1) 6-Br, 8-Me, 3-Bpin C₁₉H₂₃BBrNO₂ 388.12 g/mol Suzuki couplings, kinase inhibitor intermediates
7-Bromo-3-(tetramethyl-dioxaborolan-2-yl)quinoline (2377607-16-2) 7-Br, 3-Bpin C₁₈H₂₀BBrNO₂ 374.08 g/mol Positional isomer for regioselective coupling
2,4-Bis(difluoromethyl)-3-(tetramethyl-dioxaborolan-2-yl)quinoline (III.39.aA) 2,4-(CF₂H)₂, 3-Bpin C₁₈H₂₀B₂F₄NO₂ 385.03 g/mol Fluorinated agrochemical intermediates
6-Bromo-3-iodo-2-(naphthalen-1-ylmethoxy)quinoline (32a precursor) 6-Br, 3-I, 2-ONapth C₂₀H₁₃BrINO 480.14 g/mol Antitubercular drug analogs via Suzuki-Miyaura coupling
6-Bromo-2-chloro-8-methoxyquinazoline (953039-14-0) 6-Br, 2-Cl, 8-OMe C₉H₆BrClN₂O 273.51 g/mol Antifungal and anticancer scaffolds

Research Findings and Challenges

  • Synthetic Limitations: Steric hindrance from the 8-methyl group in the target compound can reduce coupling yields compared to less-substituted analogues (e.g., 7-bromo-3-Bpin quinoline) .
  • Thermodynamic Stability: Boronic esters in 6-bromo-8-methyl-3-Bpin quinoline are prone to hydrolysis under acidic conditions, necessitating anhydrous reaction environments .
  • Regioselectivity: Bromine at position 6 directs cross-couplings to occur preferentially at position 3, contrasting with iodine’s versatility in meta-substituted quinolines .

Biological Activity

6-Bromo-8-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a synthetic compound with potential applications in medicinal chemistry. Its unique structure, characterized by the presence of a bromine atom and a dioxaborolane moiety, suggests possible interactions with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₁₉BBrNO₂
  • Molecular Weight : 348.0 g/mol
  • CAS Number : 2377607-23-1

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly regarding its potential as an anticancer agent and its effects on cellular pathways.

  • Inhibition of Kinases : The compound may exhibit inhibitory effects on specific kinases involved in cancer progression. Similar compounds have shown selectivity for receptor tyrosine kinases, which are crucial in signaling pathways related to cell proliferation and survival.
  • Induction of Apoptosis : Preliminary studies suggest that this quinoline derivative can induce apoptosis in cancer cells by activating pro-apoptotic factors and inhibiting anti-apoptotic proteins.
  • Antioxidant Activity : The presence of the dioxaborolane group may confer antioxidant properties, helping to mitigate oxidative stress within cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anticancer ActivityInduces apoptosis in various cancer cell lines
Kinase InhibitionSelective inhibition of receptor tyrosine kinases
Antioxidant PropertiesReduces oxidative stress markers

Case Study 1: Anticancer Efficacy

In a study examining the anticancer properties of similar quinoline derivatives, compounds demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, leading to reduced cell viability and increased apoptosis rates. Although specific data on this compound is limited, its structural analogs have shown promise in similar assays.

Case Study 2: Kinase Inhibition

Research has indicated that compounds with similar structures can effectively inhibit kinases such as Aurora-A and PDGFRA. These kinases are often overexpressed in various tumors, making them critical targets for cancer therapy. The selectivity observed in these studies suggests that this compound may also share these inhibitory properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Bromo-8-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline?

  • Methodology :

  • Microwave-assisted synthesis : React p-bromo aniline derivatives with methyl pyruvate in acetonitrile using Bi(OTf)₃ as a Lewis acid catalyst under microwave irradiation (7 h, monitored by TLC). Purify via flash chromatography (EtOAc/cyclohexane) and recrystallization (pentane/ethyl acetate) .
  • Functionalization via hydrazide intermediates : Use 6-bromo-2-chloroquinoline derivatives with hydrazonomethyl groups, followed by reaction with 2-chloroacetyl chloride in DCM at 0–5°C. Quench with NaHCO₃, extract with DCM, and concentrate under reduced pressure .
    • Key Considerations : Monitor reaction progress with TLC; optimize recrystallization solvents for yield and purity.

Q. How should researchers handle and store this compound to ensure stability?

  • Storage Protocols :

  • Store at 0–6°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the boronate ester .
  • Avoid exposure to moisture or acidic/basic conditions to preserve the dioxaborolane ring integrity.
    • Safety Measures :
  • Use P95/P1 respirators for particulate protection and OV/AG/P99 filters for vapor exposure. Wear nitrile gloves and chemical-resistant lab coats .

Q. What analytical techniques are recommended for characterizing this compound?

  • Primary Methods :

  • NMR spectroscopy : Confirm boronate ester integration (¹¹B NMR) and quinoline substitution patterns (¹H/¹³C NMR).
  • X-ray crystallography : Resolve structural ambiguities (e.g., screw-boat conformation of dihydroquinoline derivatives) .
  • HPLC-MS : Assess purity and detect trace impurities (e.g., debrominated byproducts) .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronate ester?

  • Optimization Strategies :

  • Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for aryl-aryl coupling; adjust ligand ratios to suppress homocoupling .
  • Solvent systems : Employ THF/H₂O (3:1) with Na₂CO₃ as base; maintain temperatures at 80–100°C for 12–24 h.
  • Substrate scope : Test compatibility with electron-deficient aryl halides (e.g., 2-chloropyridines) to expand synthetic utility .
    • Troubleshooting : Address low yields by degassing solvents or using microwave-assisted heating.

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Case Example : Discrepancies in ¹H NMR peaks for methyl groups (e.g., 8-methylquinoline vs. tetramethylboronate).

  • Solutions :
  • Compare with X-ray structures (e.g., π-π stacking distances in 8-bromo-2-methylquinoline derivatives) .
  • Perform 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Note : Missing physicochemical data (e.g., log P, water solubility) may require experimental determination via shake-flask or HPLC methods .

Q. What strategies mitigate decomposition or instability during long-term storage?

  • Preventive Measures :

  • Lyophilize the compound under vacuum if hygroscopic.
  • Add stabilizers (e.g., BHT) to inhibit radical-mediated degradation.
    • Stability Testing :
  • Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation pathways .

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